![molecular formula C19H19Cl2N3 B2374562 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole CAS No. 334974-33-3](/img/structure/B2374562.png)
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and an indole moiety. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2,4-Dichlorophenylmethyl Group: The piperazine ring is then substituted with a 2,4-dichlorophenylmethyl group using appropriate reagents and conditions.
Attachment of the Indole Moiety: The final step involves the attachment of the indole moiety to the substituted piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the indole ring .
科学的研究の応用
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone
Uniqueness
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole is unique due to its specific substitution pattern and the presence of both piperazine and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-5-4-14(17(21)12-15)13-23-8-10-24(11-9-23)19-3-1-2-18-16(19)6-7-22-18/h1-7,12,22H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBJCGBKLVFOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC4=C3C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)
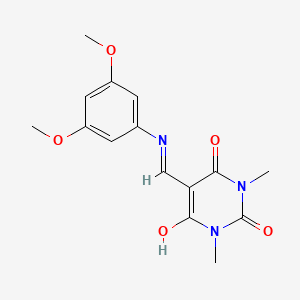
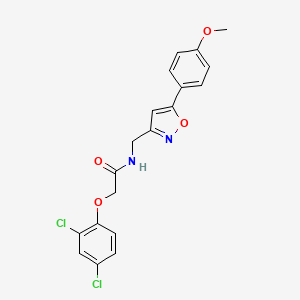
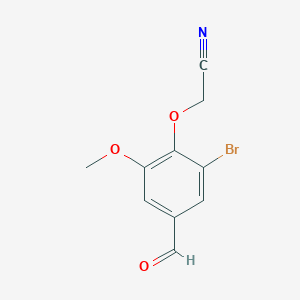


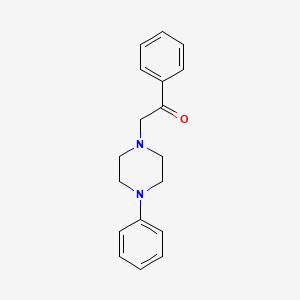

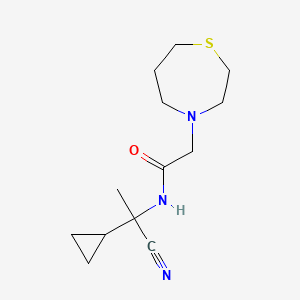
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)
![2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2374497.png)

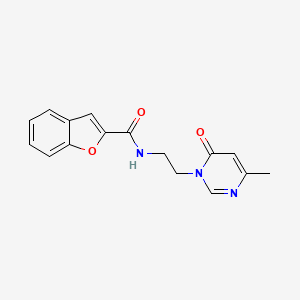
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2374502.png)
